Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine

Vue d'ensemble

Description

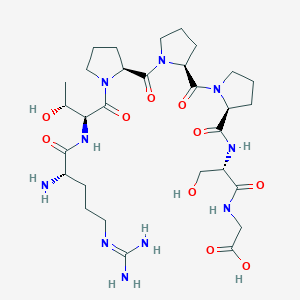

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine is a synthetic oligopeptide composed of seven amino acids: arginine, threonine, three proline residues, serine, and glycine. This compound has the molecular formula C30H50N10O10 and a molecular weight of 710.78 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The first amino acid (glycine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid (serine) is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (proline, proline, proline, threonine, and arginine).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the arginine and serine residues.

Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Carbodiimides for coupling reactions, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of ornithine, while substitution reactions can yield various modified peptides with altered functional groups .

Applications De Recherche Scientifique

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine has several scientific research applications:

Biochemistry: Used as a model peptide to study protein folding and interactions.

Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

Materials Science: Explored for its ability to form hydrogels and other biomaterials for tissue engineering

Mécanisme D'action

The mechanism of action of arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine involves its interaction with specific molecular targets and pathways. For instance, the arginine residue can interact with nitric oxide synthase, influencing nitric oxide production. The proline-rich sequence may affect protein-protein interactions, while serine and glycine residues can participate in hydrogen bonding and structural stabilization .

Comparaison Avec Des Composés Similaires

Similar Compounds

Arginyl-threonyl-prolyl-prolyl-seryl-glycine: Lacks one proline residue, potentially altering its structural and functional properties.

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-alanine: Substitution of glycine with alanine can affect the peptide’s flexibility and interactions.

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine-amide: Addition of an amide group at the C-terminus can influence the peptide’s stability and solubility.

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. The presence of three consecutive proline residues is particularly noteworthy, as proline is known for its rigid structure and influence on peptide conformation .

Activité Biologique

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine (ATPPPSG) is a peptide composed of seven amino acids, including arginine, threonine, proline (repeated thrice), serine, and glycine. The unique sequence and composition of this peptide suggest potential biological activities that warrant investigation. This article explores the biological activity of ATPPPSG, focusing on its roles in cellular processes, therapeutic implications, and relevant research findings.

Structural Characteristics

The structure of ATPPPSG plays a significant role in its biological activity. The presence of proline residues can influence the peptide's conformation, stability, and interaction with biological targets. Proline is known for its unique cyclic structure, which can introduce rigidity into peptide chains, potentially affecting their interaction with receptors and enzymes.

Biological Functions

1. Role in Protein Synthesis

Aminoacyl-tRNA synthetases (ARSs) are crucial for protein synthesis by catalyzing the attachment of amino acids to their corresponding tRNA molecules. ATPPPSG may influence or interact with ARSs due to its composition, particularly through the action of arginine and threonine residues, which are known to participate in various enzymatic reactions .

2. Neurotransmission

Glycine, one of the components of ATPPPSG, serves as an inhibitory neurotransmitter in the central nervous system. It plays a critical role in synaptic transmission and has been shown to exert cytoprotective effects . The presence of glycine in ATPPPSG may enhance its neuroprotective properties.

3. Anti-inflammatory Properties

Research indicates that peptides with similar compositions have demonstrated anti-inflammatory effects. This could be attributed to the presence of serine and glycine, which are known to modulate immune responses . The potential anti-inflammatory activity of ATPPPSG could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

- Cancer Research : Studies have highlighted the role of ARSs in cancer biology. For instance, alterations in ARS expression have been linked to tumorigenesis and cancer progression . Given that ATPPPSG may interact with these enzymes, it could have implications for cancer treatment strategies.

- Neuroprotection : In a study focusing on glycine's neuroprotective effects, it was found that glycine can mitigate excitotoxicity and promote neuronal survival under stress conditions . This suggests that peptides like ATPPPSG could be explored for their potential therapeutic roles in neurodegenerative diseases.

Data Table: Potential Activities of ATPPPSG

Propriétés

IUPAC Name |

2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50N10O10/c1-16(42)23(37-24(45)17(31)6-2-10-34-30(32)33)29(50)40-13-5-9-21(40)28(49)39-12-4-8-20(39)27(48)38-11-3-7-19(38)26(47)36-18(15-41)25(46)35-14-22(43)44/h16-21,23,41-42H,2-15,31H2,1H3,(H,35,46)(H,36,47)(H,37,45)(H,43,44)(H4,32,33,34)/t16-,17+,18+,19+,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHJMJNNMJQORC-UEHQSFIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143678 | |

| Record name | Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101020-48-8 | |

| Record name | Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101020488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.